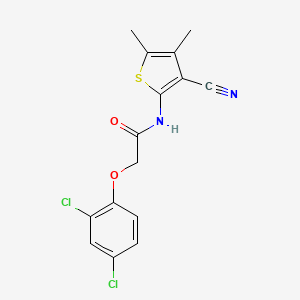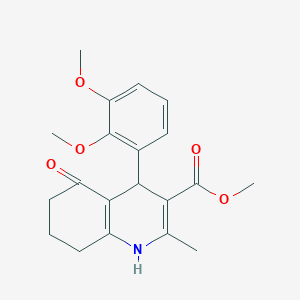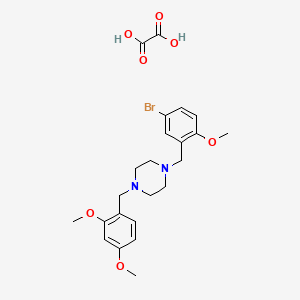![molecular formula C21H28N4O4 B5083930 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-702 and is a selective inhibitor of the enzyme adenosine kinase.
Wirkmechanismus
ABT-702 works by selectively inhibiting the adenosine kinase enzyme, which is responsible for the breakdown of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes such as sleep, inflammation, and immune response. By blocking the adenosine kinase enzyme, ABT-702 increases the levels of adenosine in the body, which can have various therapeutic effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects in different disease models. In cancer, ABT-702 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, ABT-702 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders such as epilepsy, ABT-702 has been shown to reduce seizures by increasing the levels of adenosine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-702 has several advantages for lab experiments, including its selectivity for the adenosine kinase enzyme, its ability to increase the levels of adenosine, and its potential therapeutic applications in various diseases. However, there are also some limitations to using ABT-702 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on ABT-702, including exploring its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more selective and potent inhibitors of adenosine kinase could lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of ABT-702 involves the reaction of 4-methoxybenzoic acid with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with piperidine and acetic anhydride to form 1-acetyl-4-piperidinone. The final step involves the reaction of 1-acetyl-4-piperidinone with 3-(1H-pyrazol-1-yl)propylamine to form ABT-702.
Wissenschaftliche Forschungsanwendungen
ABT-702 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, ABT-702 has shown promising results in inhibiting the growth of cancer cells by blocking the adenosine kinase enzyme. In inflammation, ABT-702 has been shown to reduce inflammation by blocking the production of adenosine. In neurological disorders such as epilepsy, ABT-702 has been shown to reduce seizures by increasing the levels of adenosine in the brain.
Eigenschaften
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-pyrazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-16(26)24-13-7-18(8-14-24)29-20-15-17(5-6-19(20)28-2)21(27)22-9-3-11-25-12-4-10-23-25/h4-6,10,12,15,18H,3,7-9,11,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKDRDXHMGTIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)
![2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5083854.png)
![[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B5083856.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)


![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)
![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
